Ottensinin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ottensinin, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

1. Neurological Disorders:

Ottensinin has been identified as a potent agonist of KCNQ2 channels, which play a crucial role in regulating neuronal excitability. Its potency is comparable to retigabine, a medication previously approved for epilepsy treatment but withdrawn due to safety concerns. The identification of this compound as a KCNQ2 activator positions it as a promising candidate for developing new anti-epileptic drugs .

2. Anti-Hyperglycemic Effects:

Research has also highlighted this compound's potential in managing diabetes. It was found to exhibit significant anti-hyperglycemic activity alongside another compound called zerumin in studies involving the rhizome of Acanthopanax senticosus. These findings suggest that this compound may contribute to glucose regulation and could be explored further for its therapeutic benefits in diabetic patients .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. How can researchers conduct a systematic literature review to identify gaps in Ottensinin’s pharmacological mechanisms?

Q. What experimental design considerations are critical for validating this compound’s cytotoxicity in vitro?

Methodological Answer: Adopt a factorial design with independent variables (e.g., this compound concentration: 0–100 μM) and dependent variables (cell viability via MTT assay). Include positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects). Use at least three biological replicates per condition to account for intra-experimental variability. Optimize cell lines (e.g., HepG2 for hepatotoxicity) and exposure times (24–72 hours) based on prior pharmacokinetic data. Validate results with orthogonal assays (Annexin V/PI staining for apoptosis). Report raw data and statistical parameters (p-values, confidence intervals) in tabular format to enhance reproducibility .

Q. How should researchers address data variability in this compound’s bioavailability studies?

Methodological Answer: Implement cross-validation protocols using multiple analytical techniques (e.g., HPLC-MS for plasma concentration, LC-UV for tissue distribution). Standardize animal models (e.g., Sprague-Dawley rats) and fasting conditions to reduce biological noise. Apply pharmacokinetic models (non-compartmental analysis) to calculate AUC, Cmax, and t1/2. Disclose batch-specific purity data for this compound (≥95% by NMR) to rule out compound degradation. Use sensitivity analysis to identify outliers and exclude them with justification .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported antioxidant and pro-oxidant effects?

Methodological Answer: Conduct dose-response and time-course experiments to establish context-dependent effects. For example, low doses (1–10 μM) may activate Nrf2-mediated antioxidant pathways, while high doses (>50 μM) could induce ROS via mitochondrial disruption. Use redox-sensitive probes (DCFH-DA for ROS, GSH/GSSG assays) to quantify oxidative stress. Perform meta-analyses of existing data to identify confounding variables (e.g., cell type, assay methodology). Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s chromatographic quantification in complex biological matrices?

Methodological Answer: Refine HPLC parameters:

- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) for improved peak symmetry.

- Column : C18 (5 μm, 150 mm × 4.6 mm) with guard column to prevent matrix interference.

- Detection : UV at 254 nm (λmax of this compound) or MRM transitions (m/z 385 → 203 for MS).

Validate the method per ICH guidelines : linearity (R<sup>2</sup> >0.99), LOD/LOQ (≤0.1 ng/mL), recovery (85–115%). Compare with LC-MS/MS for cross-platform consistency .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Methodological Answer: Integrate transcriptomics (RNA-seq of treated vs. untreated cells), proteomics (TMT labeling for protein abundance), and metabolomics (untargeted LC-MS) datasets. Use bioinformatics pipelines (IPA, STRING) to identify enriched pathways (e.g., NF-κB, MAPK). Validate hub targets (e.g., AKT1, STAT3) with siRNA knockdown or CRISPR-Cas8. Apply systems pharmacology models to predict off-target effects and synergies with existing therapeutics .

Q. What ethical frameworks govern this compound’s preclinical testing in disease models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes (power analysis), minimize suffering (e.g., humane endpoints), and disclose housing conditions (temperature, light cycles). Obtain IACUC approval for protocols involving xenograft models. For human cell lines, verify ethical sourcing (e.g., ATCC certifications). Include randomization and blinding in experimental workflows to mitigate bias .

Q. How can machine learning predict this compound’s drug-likeness and toxicity?

Methodological Answer: Train random forest models on datasets like ChEMBL or PubChem using descriptors (logP, molecular weight, topological polar surface area). Validate predictions with in vitro ADME assays (Caco-2 permeability, microsomal stability). Use SHAP values to interpret feature importance (e.g., hydroxyl groups correlating with hepatotoxicity). Cross-check with zebrafish embryo toxicity screens (LC50 <10 μM) for ecological relevance .

Q. Data Presentation and Reproducibility

- Tables : Include raw data (mean ± SD), statistical tests (ANOVA with post-hoc Tukey), and normalization methods.

- Figures : Use vector graphics for dose-response curves; annotate significance levels (***p<0.001).

- Supplementary Materials : Deposit NMR spectra, chromatograms, and code repositories (GitHub) under CC-BY licenses .

属性

分子式 |

C20H28O2 |

|---|---|

分子量 |

300.4 g/mol |

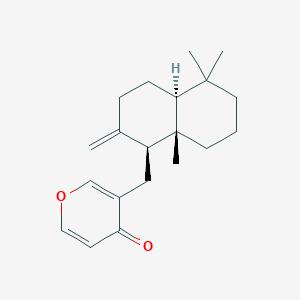

IUPAC 名称 |

3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]pyran-4-one |

InChI |

InChI=1S/C20H28O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-15-13-22-11-8-17(15)21/h8,11,13,16,18H,1,5-7,9-10,12H2,2-4H3/t16-,18-,20+/m0/s1 |

InChI 键 |

RYPAZIHFMJWVQR-XKGZKEIXSA-N |

手性 SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC3=COC=CC3=O)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC(=C)C2CC3=COC=CC3=O)C)C |

同义词 |

ottensinin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。